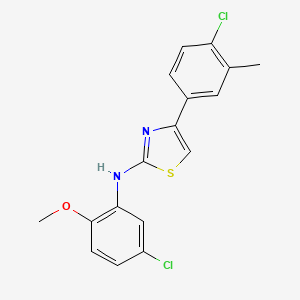

N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2OS/c1-10-7-11(3-5-13(10)19)15-9-23-17(21-15)20-14-8-12(18)4-6-16(14)22-2/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXSGSOVCAQGNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With a molecular formula of C17H14Cl2N2OS and a molecular weight of 365.27 g/mol, this thiazole derivative has been studied for its potential in antimicrobial and anticancer applications.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H14Cl2N2OS |

| Molecular Weight | 365.27 g/mol |

| Purity | Typically 95% |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have demonstrated that derivatives related to this compound exhibit potent antimicrobial properties. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be significantly low, indicating strong activity against various pathogens.

Key Findings:

- In vitro Studies: The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Biofilm Inhibition: It was observed that these derivatives could inhibit biofilm formation more effectively than conventional antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds in this class have shown significant cytotoxicity against various cancer cell lines.

Research Insights:

- Cell Line Studies: In studies involving HepG2 liver cancer cells, certain derivatives exhibited IC50 values as low as 0.62 μM, outperforming established chemotherapeutics like Sorafenib (IC50 = 1.62 μM) .

- Mechanism of Action: The anticancer activity is attributed to the induction of G2/M cell cycle arrest and apoptosis in cancer cells, with IGF1R identified as a key molecular target .

Case Studies

Several case studies highlight the efficacy of this compound in both antimicrobial and anticancer contexts:

-

Antimicrobial Efficacy Study:

- Objective: Evaluate the antimicrobial effect against clinical isolates.

- Results: The compound demonstrated significant bactericidal activity with a reduction in biofilm formation by up to 75% compared to controls.

- Anticancer Mechanism Exploration:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine has been studied for its potential anticancer properties. Compounds with thiazole moieties are known for their ability to inhibit various cancer cell lines. Research indicates that this compound may exhibit cytotoxic effects against specific cancer types, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting that it could be utilized in developing new antibiotics or antimicrobial therapies. The presence of chlorine and methoxy groups may enhance its interaction with microbial targets.

Pharmacological Applications

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease pathways. This property is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role, such as cancer and metabolic disorders.

2. Neurological Studies

The compound's structural characteristics suggest potential neuroprotective effects. Preliminary studies indicate that it may modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in neurodegenerative disease models.

Data Tables and Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | PubChem | Exhibits cytotoxicity against specific cancer cell lines. |

| Antimicrobial Activity | ResearchGate | Effective against various bacterial strains; potential for antibiotic development. |

| Enzyme Inhibition | Free Library | Inhibitory effects on enzymes related to metabolic pathways in cancer. |

| Neurological Studies | Potential neuroprotective effects observed in preliminary models. |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are summarized below:

Key Observations:

Substituent Effects on Bioactivity: Chlorine and Fluorine: Enhance lipophilicity and target binding. The 4-fluorophenyl group in and correlates with antibacterial activity, likely due to improved membrane penetration. Methoxy Groups: Increase solubility and electronic modulation. The dimethoxy-substituted compound in showed potent antiproliferative activity, suggesting methoxy groups may enhance interaction with tubulin or kinase targets.

Steric and Electronic Considerations: The target compound’s 4-chloro-3-methylphenyl group introduces steric hindrance, which may limit binding to certain targets compared to smaller substituents (e.g., 4-fluorophenyl in ).

Q & A

Q. What advanced formulations improve solubility for in vivo studies?

- Methodological Answer : Develop nanoformulations (e.g., PLGA nanoparticles) using solvent evaporation. Characterize via DLS (size distribution) and dialysis for drug release profiling. Compare bioavailability in rodent models using HPLC-MS plasma analysis .

Q. How are isotopic labels incorporated to study metabolic pathways?

- Methodological Answer : Synthesize C/C-labeled analogs via Claisen-Schmidt condensation with labeled precursors. Track metabolites using radio-TLC or accelerator mass spectrometry (AMS). Identify major Phase I/II metabolites (e.g., glucuronidation) .

Q. What mechanistic insights can kinetic isotope effects (KIEs) provide?

- Methodological Answer : Compare / in deuterated solvents (DO vs. HO) to probe rate-determining steps. For example, a primary KIE (>2) suggests proton transfer is critical in thiazole ring formation .

Data Contradiction & Validation

Q. How to validate conflicting reports on enzyme inhibition potency?

- Methodological Answer : Replicate assays with purified enzymes (e.g., PFOR from Giardia) under standardized NADH oxidation protocols. Use positive controls (e.g., nitazoxanide) and statistical validation (ANOVA, p < 0.05). Discrepancies may arise from enzyme source variability or assay interference by thiazole degradation products .

Q. Resolving inconsistencies in cytotoxicity across cell lines :

- Methodological Answer : Profile ATP levels (CellTiter-Glo) and apoptosis markers (Annexin V/PI) to differentiate cytostatic vs. cytotoxic effects. Test multidrug-resistant cell lines to rule out efflux pump interference. Cross-validate with transcriptomics (e.g., RNA-seq for target gene expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.